二乙基哌啶-3-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of Diethyl-piperidin-3-ylmethyl-amine

The synthesis of compounds related to diethyl-piperidin-3-ylmethyl-amine involves complex chemical reactions that introduce specific functional groups to the piperidine ring. In one study, the synthesis of a carbon-14 labelled compound, which is a potent δ opioid receptor agonist, was achieved by introducing the radioisotope through an aryllithium reaction with 14CO2. This reaction formed the labelled acid, which was then transformed into the amide . This process highlights the intricate steps and conditions required to synthesize such compounds, including the handling of radioactive materials.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure analysis of diethyl-piperidin-3-ylmethyl-amine, the synthesis process described in the first paper suggests a complex structure that includes a piperidine ring and an amide group . The presence of a phenyl group and the piperidin-4-ylidene moiety indicates a multi-ring system with potential for various chemical interactions and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of analogs to diethyl-piperidin-3-ylmethyl-amine are characterized by the formation of intermediates and final products through the reaction of different amines with carbon disulfide and bromoaldehyde acetal. These reactions occur in the presence of anhydrous potassium phosphate under mild conditions, leading to excellent yields . This demonstrates the reactivity of the piperidine ring and its ability to form stable compounds with sulfur and carbon-based groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl-piperidin-3-ylmethyl-amine and its analogs are not explicitly detailed in the provided papers. However, the synthesis methods imply that these compounds are likely to have properties typical of organic amides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and reactivity towards acids and bases. The presence of the piperidine ring suggests a basic character, which could influence the compound's solubility and reactivity .

科学研究应用

合成和化学应用

- α-氨基膦酸酯的合成:通过一锅反应合成了含有哌啶基部分的新型α-氨基膦酸酯。这些化合物显示出杀虫活性,突出了它们在农业化学中的潜力 (Jiang 等人,2013)。

- 对映选择性合成:开发了哌啶-3-醇的高度对映选择性合成,展示了这些化合物在不对称合成中的重要性,并可能产生新型药物 (Babu 等人,2014)。

- 脂肪胺的脱氢:钼卤化物簇用于二乙胺的脱氢,展示了一种用于去除氮键合氢的新型催化方法,该方法可应用于腈、亚胺或乙烯胺的合成 (Kamiguchi 等人,2005)。

药理和生物学应用

- 受体结合测定:由哌嗪合成并显示出对多巴胺受体亲和力的吡唑并[1,5-α]吡啶衍生物,强调了哌啶基化合物在开发神经系统疾病的潜在配体中的相关性 (Guca,2014)。

材料科学和聚合

- 聚合的光引发体系:对樟脑醌/受阻哌啶用于可见光光引发聚合的研究揭示了此类体系在开发光聚合材料中的重要性,对牙科材料和涂料有影响 (Jakubiak 等人,2003)。

碳捕获和环境应用

- CO2吸收特性:探索了分子结构变化对杂环胺吸收 CO2 的影响,表明如何优化哌啶衍生物以增强 CO2 捕获,这与碳封存技术相关 (Robinson 等人,2011)。

安全和危害

未来方向

Piperidines, including Diethyl-piperidin-3-ylmethyl-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

Diethyl-piperidin-3-ylmethyl-amine is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to exhibit various pharmacological activities . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives have been found to interact with various biochemical pathways .

Pharmacokinetics

The molecular weight of Diethyl-piperidin-3-ylmethyl-amine is 170.3 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of pharmaceutical compounds . .

属性

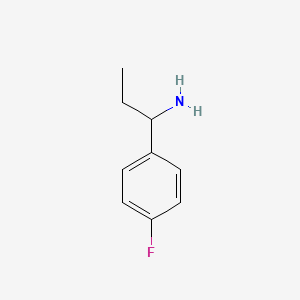

IUPAC Name |

N-ethyl-N-(piperidin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHFNCPMZRSIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424407 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-piperidin-3-ylmethyl-amine | |

CAS RN |

100158-78-9 |

Source

|

| Record name | Diethyl-piperidin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)